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ccsA protein

Cat. No.: B1177954
CAS No.: 147416-05-5
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Description

The ccsA protein is an integral membrane component of the cytochrome c maturation System II (also known as the CCS pathway), which is essential for the biogenesis of c-type cytochromes . This protein is required specifically for the covalent attachment of heme to the apoprotein of cytochromes, a critical step in the formation of functional holocytochromes such as cytochrome f and cytochrome c6 in plastids and many bacteria . The this compound, often functioning in a complex with CcsB, acts as a cytochrome c synthetase . It features a conserved tryptophan-rich (WWD) domain and external histidine residues that are involved in specifically channeling heme, maintaining it in a reduced ferrous (Fe²⁺) state, and catalyzing the formation of thioether bonds between the vinyl groups of heme and the cysteine residues of the CXXCH motif on the apocytochrome . Research into ccsA is vital for understanding electron transport chains in photosynthesis and respiration . This recombinant this compound is intended for research applications only, including the study of heme trafficking, cytochrome assembly mechanisms, and the biochemical characterization of the System II maturation pathway. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

147416-05-5

Molecular Formula

C19H18N2O2

Synonyms

ccsA protein

Origin of Product

United States

Molecular Biology and Genetics of the Ccsa Gene and Ccsa Protein

ccsA Gene Organization and Genomic Context

The genomic location and organization of the ccsA gene vary significantly across different organisms, reflecting its evolutionary journey from bacterial systems to the chloroplasts of algae and plants.

In photosynthetic eukaryotes, the ccsA gene is typically found within the chloroplast genome, also known as the plastome. uniroma2.it Initially identified as the open reading frame ycf5 (yeast chloroplast frame 5), it was renamed ccsA (for c-type cytochrome synthesis) after its function was established. wikigenes.org

Research in the green alga Chlamydomonas reinhardtii has been pivotal in understanding its role. oup.com In Chlamydomonas, the plastid-encoded ccsA is essential for the covalent attachment of heme to apocytochromes, forming functional holocytochrome f and holocytochrome c₆. oup.comresearchgate.net Mutations or targeted inactivation of ccsA in Chlamydomonas lead to a non-photosynthetic phenotype due to the inability to assemble these crucial components of the photosynthetic electron transport chain. wikigenes.orgnih.gov

The ccsA gene is conserved in the chloroplasts of various algal lineages (including green, red, and brown algae) and in land plants. frontiersin.orgsaveplants.org However, its presence is not universal; the gene has been lost in at least 29 species, suggesting that in some evolutionary lineages, its function may have been lost or replaced. osu.edunih.gov The gene is also subject to evolutionary pressures, with studies in some grasses showing rapid evolution driven by positive selection. In some species, such as Nepenthes×ventrata, the gene has undergone pseudogenization, rendering it non-functional.

Organism/GroupLocation of ccsAKey FindingsReferences
Chlamydomonas reinhardtiiChloroplast GenomeEssential for heme attachment to cytochrome f and c₆; mutations lead to non-photosynthetic phenotype. wikigenes.orgoup.comnih.gov
Algae (general)Chloroplast GenomeWidely distributed among green, red, and brown algal lineages. frontiersin.orgsaveplants.org
Land PlantsChloroplast GenomeConserved in photosynthetic plants; can be subject to positive selection or pseudogenization. mdpi.com
Euglena gracilisChloroplast GenomeIdentified as a plastid-encoded homolog involved in cytochrome synthesis. tandfonline.com

In many bacterial species, the ccsA gene is part of an operon, a cluster of genes that are transcribed together as a single messenger RNA (mRNA) molecule. mdpi.commdpi.com This co-transcription allows for the coordinated expression of proteins that are functionally related. The most common genetic partner for ccsA in these operons is the ccsB gene. frontiersin.orgasm.org

The ccsBA operon has been identified in various bacteria, including β-proteobacteria like Bordetella pertussis. asm.orgresearchgate.net In these systems, both CcsA and CcsB are core membrane proteins that form a complex essential for System II cytochrome c maturation. usz.ch In some Gram-positive bacteria, such as Bacillus subtilis, the homologous genes are referred to as resC and resB, respectively. researchgate.netfrontiersin.org The organization of these genes into an operon ensures that the components of the cytochrome c synthase machinery are produced in stoichiometric amounts when needed. asm.org

Bacterial GroupOperon StructureComponentsFunctionReferences
β-Proteobacteria (Bordetella pertussis)ccsBA operonCcsB, CcsAComprise the core of the System II biosynthetic pathway. asm.org
Gram-positive Bacteria (Bacillus subtilis)resBC operonResB (CcsB homolog), ResC (CcsA homolog)Essential for cytochrome c maturation. researchgate.netfrontiersin.org
Cyanobacteria (Synechocystis sp. PCC 6803)ccs genesCcsA, CcsBRequired for maturation of cytochrome f. asm.org
Anaerobic ammonium-oxidizing bacteriaccsAB genesCcsA, CcsBForm a transmembrane channel for heme transport. uniprot.org

A notable evolutionary variant in the organization of the cytochrome c synthesis machinery is the fusion of the ccsB and ccsA genes into a single gene, ccsBA. frontiersin.orgfrontiersin.org This gene fusion results in the translation of a single, large polypeptide, CcsBA, that combines the functions of both original proteins. mdpi.comjmb.or.kryeastgenome.org

This CcsBA fusion protein is found in several ε-proteobacteria, including species of Helicobacter and Wolinella. frontiersin.orgmdpi.com The naturally fused CcsBA from Helicobacter hepaticus has been shown to be a fully functional cytochrome c synthetase, capable of reconstituting the entire synthesis process in a recombinant Escherichia coli system. frontiersin.orgjmb.or.krplos.org The CcsBA polypeptide typically has 10 transmembrane domains and contains all the necessary components for heme transport and its covalent attachment to apocytochrome c. jmb.or.krplos.org The existence of this natural fusion protein has been a valuable tool for researchers, simplifying purification and enabling detailed structural and functional studies of the System II machinery. mdpi.comjmb.or.kryeastgenome.org

Operon Structure in Bacterial Systems

Transcriptional and Translational Regulation of ccsA Expression

The expression of the ccsA gene is tightly controlled to match the cell's demand for c-type cytochromes. This regulation occurs at multiple levels, from the initiation of transcription to post-transcriptional events that modulate mRNA stability and protein accumulation.

The transcription of ccsA is not regulated by a simple feedback mechanism but is instead influenced by a variety of broader cellular and environmental signals. The specific factors that control its expression can vary between organisms.

In the fungus Aspergillus fumigatus, ccsA expression is upregulated in response to high concentrations of copper. tandfonline.com This response is mediated by the transcription factor AceA, which senses copper levels and activates the transcription of genes required for copper homeostasis and resistance, including ccsA. tandfonline.com

In plants, ccsA expression appears to be integrated with developmental programs and stress responses. In tomato, the transcription factor SlAREB1, a key component of the abscisic acid (ABA) signaling pathway, has been found to bind to the ccsA gene. mdpi.com This suggests a role for ccsA regulation during processes like fruit ripening and stress adaptation, where ABA signaling is prominent. mdpi.com Similarly, studies on Arabidopsis have shown that transcription factors involved in cold and osmotic stress responses, such as C-repeat binding factors (CBFs), are upregulated during cryopreservation, a process where ccsA is also implicated. saveplants.org

A critical layer of ccsA regulation occurs after the gene has been transcribed into mRNA. nih.govunige.ch In many cases, the stability and accumulation of the CcsA protein are entirely dependent on its interaction with partner proteins. wikigenes.orgoup.com

In the chloroplasts of Chlamydomonas, numerous nuclear-encoded factors are required for the proper expression of chloroplast genes. nih.govunige.ch Genetic studies have revealed that even when ccsA transcripts are present at normal levels, the this compound fails to accumulate in mutants lacking the nuclear-encoded CCS1 protein. wikigenes.orgoup.comosu.edu The this compound is highly susceptible to degradation unless it is stabilized by forming a complex with CCS1. osu.edu This indicates a post-translational control mechanism where the assembly of the protein complex is a prerequisite for the stability of its individual subunits. ibpc.fr This phenomenon, where the synthesis or stability of a subunit depends on the presence of its assembly partners, is known as control by epistasis of synthesis (CES). ibpc.fr

This regulatory strategy ensures that this compound is only present when its partner, CCS1, is also available, preventing the accumulation of non-functional, unassembled proteins and ensuring the efficient construction of the cytochrome c biogenesis machinery. osu.edu

Factors Influencing ccsA Gene Expression

Genetic Variants and Mutagenesis Studies of the ccsA Gene

Mutational analyses, encompassing frameshift mutations, site-directed mutagenesis, and gene deletions, have provided profound insights into the functional domains and critical residues of the this compound.

Frameshift Mutations and Their Functional Consequences

Frameshift mutations in the ccsA gene can have severe consequences on its function, often leading to the production of a non-functional, truncated protein. numberanalytics.comlibretexts.orgmicrobenotes.com This occurs because the insertion or deletion of nucleotides, not in a multiple of three, alters the reading frame of the gene, leading to a completely different downstream amino acid sequence and often the premature introduction of a stop codon. numberanalytics.commicrobenotes.com

A well-documented example is found in the B6 strain of the green alga Chlamydomonas reinhardtii. This strain exhibits a non-photosynthetic phenotype due to its inability to synthesize functional cytochrome f and cytochrome c₆. nih.gov Molecular analysis revealed that this defect is caused by an early frameshift mutation in the chloroplast-encoded ccsA gene. nih.gov This mutation prevents the proper attachment of heme to the respective apocytochromes, thereby disrupting the photosynthetic electron transport chain. nih.gov Complementation of the B6 strain with a wild-type ccsA gene restores phototrophic growth and the accumulation of holocytochrome c₆, confirming that the frameshift mutation is the direct cause of the observed phenotype. nih.gov The protein product of the ccsA gene, a 29-kDa protein, is absent in the B6 mutant but is restored in a spontaneous revertant, further solidifying the link between the gene, its protein product, and its function. nih.gov

The functional impact of frameshift mutations is not limited to photosynthetic organisms. In general, such mutations can lead to a loss of protein function, and in some cases, the resulting aberrant proteins can have toxic effects or disrupt normal cellular processes. numberanalytics.comnumberanalytics.com

Site-Directed Mutagenesis of Conserved Residues

Site-directed mutagenesis has been a powerful tool for dissecting the functional importance of specific, highly conserved amino acid residues within the this compound. nih.govosu.eduresearchgate.net These studies have primarily focused on conserved histidine and tryptophan residues, which are hypothesized to be involved in heme handling and attachment.

Topological analyses of the plastid this compound have indicated that a conserved tryptophan-rich signature motif (WWD) and two conserved histidine residues (His212 and His347 in Chlamydomonas) are located on the lumenal side of the thylakoid membrane, while another conserved histidine (His309) is on the stromal side. nih.govosu.edu Functional analysis through site-directed mutagenesis of these residues in Chlamydomonas has demonstrated their critical roles. nih.govosu.edu Mutation of any of these three conserved histidines or the WWD motif completely abolishes the assembly of plastid c-type cytochromes, highlighting their absolute requirement for CcsA function. nih.govosu.edu It is proposed that these residues are part of a heme relay system, transporting heme from the stroma to the lumen where it is attached to the apocytochrome. nih.govosu.edu

In the fused CcsBA protein found in Helicobacter hepaticus, which combines the functions of CcsB and CcsA, four conserved histidine residues are present: two in transmembrane domains and two in the periplasmic domain flanking the WWD motif. asm.org Mutagenesis of these conserved residues would likely provide further insight into the mechanism of heme transport and ligation.

The table below summarizes key conserved residues in CcsA and the outcomes of their mutagenesis.

Residue/MotifOrganism/SystemMutagenesis ResultFunctional Consequence
WWD Motif Chlamydomonas reinhardtiiAlteredLoss of c-type cytochrome assembly
His212 Chlamydomonas reinhardtiiAlteredLoss of c-type cytochrome assembly
His309 Chlamydomonas reinhardtiiAlteredLoss of c-type cytochrome assembly
His347 Chlamydomonas reinhardtiiAlteredLoss of c-type cytochrome assembly

Analysis of ccsA Gene Deletions and Disruptions

Targeted deletion and disruption of the ccsA gene have unequivocally confirmed its essential role in cytochrome c biogenesis. Inactivation of the ccsA gene in Chlamydomonas reinhardtii leads to a non-photosynthetic phenotype identical to that of frameshift mutants, which is directly attributable to the absence of functional c-type cytochromes. nih.gov

Similarly, deletion analyses of the fused CcsBA protein in Helicobacter hepaticus have provided insights into the functions of its different domains. While deletions in the large periplasmic region did not abolish heme binding, they did affect the protein's functionality in cytochrome c synthesis, suggesting this region is likely involved in the presentation of the apocytochrome (containing the CXXCH motif) rather than in heme transport itself. asm.org Specifically, deletions in what was identified as periplasmic region 1 resulted in a non-functional protein, whereas deletion of periplasmic domain 2 only partially impaired function. asm.org

In the ergot fungus Claviceps purpurea, a gene replacement strategy was used to create a ccsA deletion mutant to study its role in alkaloid biosynthesis. researchgate.net These gene knockout studies are fundamental in assigning function to uncharacterized genes.

The following table summarizes the effects of ccsA gene deletions and disruptions in different organisms.

OrganismMethod of DisruptionPhenotypic Effect
Chlamydomonas reinhardtiiTargeted gene inactivationNon-photosynthetic, absence of c-type cytochromes
Helicobacter hepaticus (CcsBA)Deletion of periplasmic regionsImpaired or lost function in cytochrome c synthesis
Claviceps purpureaGene replacement (deletion)Used for functional analysis of alkaloid biosynthesis

Evolutionary Genomics of the ccsA Gene

The evolutionary history of the ccsA gene is marked by both conservation and significant divergence, including instances of positive selection, pseudogenization, and gene loss in various lineages.

Comparative Sequence Analyses and Phylogenetic Distribution

Comparative analyses of chloroplast genomes have revealed that the ccsA gene is a valuable marker for phylogenetic studies due to its variable rate of evolution across different plant taxa. plos.orgfrontiersin.orgnih.gov In some lineages, it is highly conserved, while in others, it shows signs of rapid evolution and positive selection. frontiersin.orgfrontiersin.org

For instance, in the order Liliales, ccsA was identified as one of the most variable genes among the families Liliaceae, Smilacaceae, and Alstroemeriaceae. plos.org Similarly, studies in the family Salicaceae and the genus Cerasus have identified ccsA as being under positive selection. frontiersin.orgfrontiersin.org In Citrus species, the selective process of ccsA appears to be linked to the emergence of mandarins. oup.com Furthermore, highly variable regions within or adjacent to the ccsA gene, such as the ccsA-ndhD intergenic spacer, have been identified as potential molecular markers for phylogenetic analysis in groups like Neocinnamomum and Convallaria. frontiersin.orgnih.gov

The following table highlights the evolutionary characteristics of the ccsA gene in different plant groups.

Plant GroupFindingImplication
LilialesHigh sequence variationUseful for inter-familial comparative analysis
SalicaceaeUnder positive selectionIndicates adaptive evolution
CerasusSignature of positive selectionSuggests a role in species evolution
CitrusPositive selection linked to mandarin emergencePotential role in diversification
NeocinnamomumHighly variable ccsA-ndhD regionUseful as a phylogenetic marker
ConvallariaHighly variable ccsA-ndhD regionUseful as a phylogenetic marker

Pseudogenization and Gene Loss in Chloroplast Genomes

Despite its crucial function in photosynthesis, the ccsA gene has undergone pseudogenization or has been completely lost in the chloroplast genomes of several plant lineages. nih.govresearchgate.netmdpi.com Pseudogenization renders a gene non-functional, often through mutations like frameshifts or premature stop codons, while gene loss refers to its complete absence from the genome. nih.govresearchgate.net

These events are particularly common in certain plant groups. For example, within the genus Allium, the ccsA gene has lost its functionality multiple times in different species, and its "normal" or "pseudo" state correlates with the evolutionary lineage. nih.govresearchgate.net Similarly, in the family Papaveraceae, complete duplication of ccsA has been observed due to the expansion of the inverted repeat region, while in other members of the family, it has been lost or pseudogenized. mdpi.com The loss or pseudogenization of ccsA is also noted in some mycoheterotrophic orchids, such as Vanilla aphylla, as part of the broader trend of chloroplast genome degeneration in non-photosynthetic plants. frontiersin.org In some instances, pseudogenization is the result of frameshift mutations, as seen in Nepenthes×ventrata.

The loss of the ccsA gene from the chloroplast genome does not always mean the function is lost to the organism. In some cases, the gene may have been transferred to the nuclear genome.

The table below provides examples of ccsA pseudogenization and loss in different plant taxa.

TaxonEventAssociated Factors
AlliumMultiple independent losses of functionCorrelates with evolutionary lineage
PapaveraceaeGene duplication, loss, or pseudogenizationAssociated with IR expansion and genome rearrangement
Vanilla aphylla (Orchidaceae)Gene loss/pseudogenizationAssociated with mycoheterotrophic lifestyle
Nepenthes×ventrataPseudogenization via frameshift mutationRenders the protein non-functional

Structural Architecture and Conformation of the Ccsa Protein

Primary Sequence Characteristics and Domain Organization

The primary structure of ccsA, the linear sequence of amino acids, contains specific conserved motifs and residues that are essential for its activity. wikipedia.orguniprot.org Analysis of the primary sequence reveals key domains and features that are conserved across different species, underscoring their functional importance.

A hallmark of the ccsA protein, and other members of the HHP superfamily like CcmC and CcmF, is the presence of a conserved tryptophan-rich region known as the WWD domain. nih.govnih.govebi.ac.uk This domain is characterized by a signature motif, often represented as WGXφWXWD, where φ denotes an aromatic residue. Research indicates that the WWD domain is strategically located on the external side of the membrane, either the periplasmic space in bacteria or the lumen in chloroplasts. nih.gov Functional studies suggest that the WWD domain plays a vital role in interacting with and positioning the heme molecule, facilitating its subsequent attachment to the apocytochrome c substrate. nih.govebi.ac.uk

Beyond the WWD domain, conserved histidine residues are critical features of the this compound sequence. In the context of the CcsBA complex (which includes ccsA and CcsB), four conserved histidines have been identified: one in the transmembrane domain of CcsB, one in the transmembrane domain of ccsA, and two located within the periplasmic domain of ccsA. ebi.ac.uknih.gov In plastid ccsA, four strictly conserved histidine residues are found on both the lumenal and stromal sides of the thylakoid membrane, all of which are considered essential for function. Notably, two conserved histidines are situated flanking the WWD domain in the periplasmic or lumenal loops. nih.gov These histidines are proposed to serve as axial ligands to the iron atom within the heme molecule. nih.gov Mutagenesis experiments targeting these conserved histidine residues have consistently demonstrated their absolute requirement for c-type cytochrome assembly and heme attachment, highlighting their indispensable functional roles. nih.govnih.govebi.ac.uk Furthermore, conserved histidines within the transmembrane regions of ccsA are necessary for the translocation of heme to the external heme binding domain. nih.gov

Conserved WWD (Tryptophan-Rich) Domain

Secondary and Tertiary Structural Elements

The linear polypeptide chain of ccsA folds into defined secondary and tertiary structures, which are crucial for its function within the membrane environment. Secondary structures, such as alpha-helices and beta-pleated sheets, are formed through hydrogen bonding within the polypeptide backbone. wikipedia.orguniprot.org The arrangement of these secondary structures and the interactions between amino acid side chains determine the protein's specific three-dimensional tertiary structure. wikipedia.orguniprot.org

Connecting the transmembrane helic are extramembranous loops that are exposed to the aqueous environments of the cytoplasm/stroma and the periplasm/lumen. The periplasmic or lumenal loops of ccsA are of particular functional significance, as they contain the conserved WWD domain and the flanking conserved histidine residues. nih.gov This region constitutes an "external heme binding domain," which is considered the likely active site for the cytochrome c synthetase activity catalyzed by ccsA. nih.gov In plastids, functional domains of ccsA are exposed to both the lumen and the stroma, reflecting its role in heme relay across the thylakoid membrane. Research findings, including those from topological studies showing high levels of activity for periplasmic fusions, support the external localization and functional importance of these loops. nih.gov These loops are directly involved in the binding of heme and interaction with the apocytochrome c substrate, facilitating the covalent attachment of heme. nih.govebi.ac.uk

Quaternary Structure and Complex Formation

Interaction with CcsB/Ccs1 within the Cytochrome c Synthase Complex

The this compound functions in close association with CcsB (also known as Ccs1 in some organisms like Chlamydomonas reinhardtii and Arabidopsis thaliana) as part of the cytochrome c synthase complex in System II. nih.govresearchgate.netuniprot.orgebi.ac.ukosu.eduasm.org This complex is integral to the membrane, facilitating the transport and ligation of heme to apocytochrome c. nih.govresearchgate.netmdpi.comasm.org

Studies in Bordetella pertussis have provided evidence for a stable CcsA-CcsB complex, demonstrating that CcsB is absent in ccsA mutants. asm.org Similarly, in Chlamydomonas, the this compound is not detectable in ccsB (ccs1) mutants, suggesting critical interactions between the two proteins, possibly involving their transmembrane domains. nih.govosu.edu

In some bacteria, such as Helicobacter, Bacteroides, and Wolinella, the ccsB and ccsA genes are fused into a single open reading frame, forming a combined CcsBA protein. nih.govresearchgate.net This naturally occurring fusion protein in Helicobacter, when expressed in E. coli lacking its System I genes, is sufficient for the synthesis of periplasmic cytochrome c, indicating that CcsBA represents the core System II cytochrome c synthetase. nih.govresearchgate.net Topological studies of CcsBA align with models for the separated CcsB and CcsA proteins. nih.gov

The CcsB protein is predicted to have four transmembrane domains, with a substantial periplasmic domain located between the third and fourth transmembrane segments. nih.gov While conserved residues in CcsB are sparse, its predicted secondary structures are maintained. nih.gov The large periplasmic domain in CcsB is thought to be involved in recognizing the apocytochrome c CXXCH motif and presenting the apocytochrome to the heme bound to CcsA. nih.gov

The interaction between CcsA and Ccs1 is further supported by observations in Chlamydomonas reinhardtii, where Ccs1 accumulation is reduced in strains with mutations in ccsA or other ccs genes. osu.eduasm.org This suggests that Ccs1 interacts with other components of the Ccs system, including CcsA. osu.edu

Mutational analyses have highlighted the importance of specific residues for the function of the complex. For instance, in Chlamydomonas reinhardtii Ccs1, a single histidine residue (His274) within the last transmembrane domain is required for c-type cytochrome assembly, while an invariant cysteine residue (Cys199) is not essential. osu.edu

The functional interaction between CcsA and CcsB/Ccs1 is crucial for the heme attachment step in cytochrome c biogenesis. ebi.ac.uk They are proposed to form a complex that functions in heme delivery and its ligation to the apoprotein. researchgate.net

Here is a summary of observed interactions and dependencies:

OrganismObservationImplicationSource
Bordetella pertussisCcsB absent in ccsA mutantsStable CcsA-CcsB complex formation asm.org
ChlamydomonasCcsA not detectable in ccsB (ccs1) mutantsCritical interactions between CcsA and CcsB/Ccs1 nih.govosu.edu
ChlamydomonasReduced Ccs1 in ccsA mutantsInteraction between CcsA and Ccs1 osu.eduasm.org

Evidence for Higher-Order Assembly Machinery

Beyond the core CcsA-CcsB/Ccs1 complex, there is evidence suggesting that ccsA is part of a larger, higher-order assembly machinery involved in cytochrome c biogenesis. osu.edu

Studies in Chlamydomonas reinhardtii have provided the first evidence for such a system II cytochrome assembly machinery. osu.edu Using Blue Native PAGE (BN-PAGE), a 200-kDa complex containing both CcsA and Ccs1 was detected within the thylakoid membranes. osu.edu Crucially, this 200-kDa Ccs1-containing complex was absent from solubilized thylakoid membranes in a ccsA mutant, strongly indicating that CcsA operates in conjunction with Ccs1 within a larger assembly. osu.eduresearchgate.net

This suggests a model where CcsA and Ccs1 are not merely interacting in isolation but are part of a more extensive protein complex or machinery required for efficient cytochrome c assembly. osu.edu The proposed machinery is thought to contain CcsA, Ccs1, and potentially additional, as yet unidentified, components. osu.edu

The existence of such a higher-order assembly is consistent with the complexity of the cytochrome c biogenesis process, which involves multiple steps including heme transport, apoprotein recognition, and the stereospecific covalent attachment of heme. researchgate.netmdpi.com While the 200-kDa complex provides direct evidence for a higher-order structure involving CcsA and Ccs1, further research is needed to fully characterize the composition and dynamics of this assembly machinery and to identify any other proteins that may be involved.

Structural Homology and Divergence in the WWD Protein Family

The this compound contains a conserved tryptophan-rich domain known as the "WWD domain". nih.govasm.org This domain is not unique to CcsA but is also found in other heme-handling proteins involved in cytochrome c biogenesis, specifically in the System I proteins CcmC and CcmF. asm.orgnih.govnih.gov These proteins collectively form a family defined by the presence of the conserved WWD domain flanked by two periplasmic histidines (P-His1 and P-His2). nih.govnih.gov

Despite the high sequence conservation within the WWD domains across this protein family, the specific residues that directly interact with heme can differ among CcmF, CcmC, and CcsBA. nih.gov This suggests a degree of structural and functional divergence within this conserved domain, adapted to the specific roles of each protein within their respective cytochrome c biogenesis systems.

The WWD domain in CcsA is proposed to play a role in binding and positioning heme for attachment to the CXXCH motif of apocytochrome c. nih.govasm.org In System I, the WWD domain in CcmC is suggested to directly and stereospecifically position heme for attachment to CcmE, an intermediate heme carrier protein. asm.orgnih.gov The WWD domain in CcmF is also required for its function as a holocytochrome c synthase. nih.gov

While all three proteins (CcsA/CcsBA, CcmC, and CcmF) contain the conserved WWD domain and interact with heme, they function in different steps of cytochrome c biogenesis and require distinct protein-protein interactions. nih.govnih.gov For instance, CcmC requires interaction with CcmE for heme access to the WWD domain, while CcmF requires interaction with CcmH for its synthase function. nih.govnih.gov

The study of structural homology and divergence in the WWD protein family provides insights into the evolutionary adaptation of these proteins to the different cytochrome c biogenesis pathways (System I and System II) while retaining a core function related to heme binding and handling. nih.gov

Here is a comparison of WWD domain-containing proteins:

ProteinCytochrome c Biogenesis SystemProposed WWD FunctionKey Interacting Partner(s)
CcsA / CcsBASystem IIBinds and positions heme for apocytochrome cCcsB/Ccs1
CcmCSystem IPositions heme for CcmECcmE
CcmFSystem IRequired for synthase functionCcmH

Cellular Localization and Membrane Dynamics of Ccsa Protein

Subcellular Compartmentalization and Targeting

The subcellular localization of ccsA varies depending on the organism, reflecting the different cellular architectures and the locations of cytochrome c maturation pathways.

In photosynthetic eukaryotes like plants and algae, ccsA is primarily localized to the thylakoid membranes within chloroplasts. mybiosource.comuniprot.orguniprot.org The thylakoid membrane is where the light-dependent reactions of photosynthesis occur, and it houses cytochrome complexes like the cytochrome b₆f complex, which contains c-type cytochromes requiring maturation by the System II pathway involving ccsA. nih.govroyalsocietypublishing.org The ccsA gene in vascular plants, liverwort, red algae, and cryptomonads is encoded by chloroplast DNA. researchgate.net

In Gram-negative bacteria, ccsA is involved in cytochrome c maturation that takes place in the periplasmic space. osu.edupnas.orgpnas.org The periplasm is the compartment located between the inner and outer membranes of these bacteria. This localization is consistent with the presence of c-type cytochromes in the bacterial periplasm, where they participate in various electron transfer processes. osu.edupnas.org Studies utilizing topological reporters in Escherichia coli have provided insights into the periplasmic exposure of certain domains of ccsA. osu.edupnas.orgpnas.org

Localization to Chloroplast Thylakoid Membranes

Transmembrane Orientation and Functional Domains

CcsA is characterized as a polytopic membrane protein, meaning it spans the membrane multiple times. mybiosource.comuniprot.orguniprot.orgfrontiersin.org Its specific orientation within the membrane is critical for positioning its functional domains on the correct sides of the membrane to interact with its substrates (heme and apocytochrome c) and partner proteins.

Topological analysis, particularly using reporter fusion systems like alkaline phosphatase (PhoA) and β-galactosidase (LacZα), has been instrumental in determining the membrane topology of ccsA. osu.edupnas.orgpnas.orgresearchgate.net In bacteria, PhoA activity is high when the fused protein domain is located in the periplasm (equivalent to the thylakoid lumen), while LacZα activity is high when the fused domain is in the cytoplasm (equivalent to the chloroplast stroma). osu.edupnas.orgpnas.orgresearchgate.net These studies involve creating fusions between the reporter enzymes and different segments of the ccsA protein and then assessing reporter activity to infer the location of those segments relative to the membrane. osu.edupnas.orgpnas.orgresearchgate.net

Studies on Chlamydomonas ccsA expressed in bacteria using PhoA/LacZ fusions have indicated a specific transmembrane arrangement. osu.edu Similarly, topological studies of Mycobacterium leprae ccsA using PhoA fusions in E. coli have provided insights into its membrane spanning regions and the location of key residues. pnas.orgpnas.orgresearchgate.net

Topological studies have revealed that specific, highly conserved residues within ccsA are exposed to either the lumenal/periplasmic side or the stromal/cytoplasmic side of the membrane. osu.edufrontiersin.orgresearchgate.net For instance, in Chlamydomonas ccsA, the tryptophan-rich WWD motif and conserved histidine residues like His212 and His347 have been localized to the lumenal side of the thylakoid membrane (periplasmic in bacterial expression systems used for analysis). osu.edunih.gov Another conserved histidine, His309, was found to be located on the stromal side (cytoplasmic in bacteria). osu.edunih.gov In M. leprae ccsA, two histidinyl residues (His-176 and His-321) flanking the WWD domain were found to be at the periplasmic surface. pnas.orgpnas.orgresearchgate.net These specific exposures are crucial for the proposed function of these residues in heme binding and transfer across the membrane. osu.edufrontiersin.orgnih.gov

Topological Analysis using Reporter Fusion Systems

Mechanisms of Protein Insertion and Assembly into Membranes

The insertion of ccsA, a polytopic membrane protein, into the thylakoid or bacterial inner membrane is a complex process. While specific detailed mechanisms for ccsA insertion are not extensively described in the provided texts, the general principles of integral membrane protein insertion apply. Integral membrane proteins typically require the aid of translocons, which are protein-conducting channels embedded in the membrane. uci.educam.ac.uknih.gov In bacteria, the SecYEG and YidC translocons are involved in the insertion of helix-bundle membrane proteins. nih.gov In eukaryotes, the Sec61 translocon in the endoplasmic reticulum plays a similar role, and while chloroplasts have their own insertion machineries, they share key mechanistic principles with prokaryotic systems. cam.ac.uk

The assembly of ccsA into the membrane likely involves targeting to the appropriate membrane via signal sequences or other targeting mechanisms, followed by insertion of its transmembrane domains through a translocon. uci.educam.ac.uknih.gov The proper folding and assembly of polytopic membrane proteins within the lipid bilayer are crucial for their function. uci.educam.ac.uk CcsA has been shown to interact with Ccs1, forming a complex that is proposed to function in heme delivery and ligation, suggesting that its assembly into the membrane is coupled with or followed by interaction with partner proteins. osu.edufrontiersin.orgnih.gov

Biochemical and Enzymatic Activities of the Ccsa Protein

Role in Heme Attachment and Thioether Bond Formation

The primary function of the CcsA protein, in conjunction with its partner protein (CcsB or Ccs1), is to catalyze the covalent attachment of heme to the apocytochrome c. This process involves the formation of thioether bonds between the vinyl groups of heme and the cysteine residues within the characteristic CXXCH motif of the apocytochrome c. wikipedia.orgfishersci.cawikipedia.org

Cytochrome c Synthase Activity

CcsA, as part of the CcsBA or CcsA-Ccs1 complex, acts as a cytochrome c synthetase. fishersci.cafishersci.canih.gov This enzymatic activity is directly responsible for the ligation of ferroheme (Fe2+-heme) to the apocytochrome c polypeptide. wikipedia.orgfishersci.ca Experimental evidence, including the reconstitution of cytochrome c synthesis in Escherichia coli strains lacking their native machinery by expressing Ccs1-CcsA fusion proteins or CcsBA, supports the role of CcsA and its partner as the core catalytic unit for heme attachment. fishersci.cafishersci.canih.gov The process requires a reduced environment, as ferroheme is the substrate for thioether bond formation. fishersci.cawikipedia.orgfishersci.ca

Stereospecificity of Heme Ligation to CXXCH Motif

The attachment of heme to the CXXCH motif is a stereospecific process, resulting in the formation of specific thioether linkages. wikipedia.org While the precise molecular mechanism ensuring this stereospecificity is still under investigation, the WWD domain of CcsA is proposed to play a crucial role in orienting the heme molecule. wikipedia.orgfishersci.cafishersci.nl This orientation positions the vinyl groups of the heme in close proximity to the reduced cysteine thiols of the apocytochrome c's CXXCH motif, thereby facilitating the spontaneous formation of the thioether bonds. fishersci.cafishersci.nl Following thioether bond formation, a ligand switching event occurs where the histidine residue from the CXXCH motif replaces one of the histidine ligands in CcsA that was coordinating the heme iron. wikipedia.orgfishersci.cafishersci.nl

Heme Handling and Transport Functions

Beyond its catalytic role in heme ligation, the this compound is also involved in the crucial steps of heme handling and transport across biological membranes. fishersci.cawikipedia.orgfishersci.fiuni.lunih.gov Heme is synthesized in the cytoplasm (in bacteria) or stroma (in chloroplasts), but c-type cytochromes are assembled and function in the periplasm or lumen, necessitating a mechanism for heme translocation. fishersci.cawikipedia.org

Heme Channeling from Cytoplasm/Stroma to Periplasm/Lumen

CcsA, often in complex with CcsB or Ccs1, is proposed to function in channeling heme from its site of synthesis across the membrane to the site of cytochrome c assembly. fishersci.cawikipedia.orgfishersci.finih.govnih.gov Studies on bacterial CcsBA (a fusion protein of CcsB and CcsA) suggest that conserved histidine residues within transmembrane domains of the protein are required for heme to travel from the cytoplasmic side to an external heme binding domain. fishersci.cafishersci.cafishersci.nl Mutagenesis studies in Chlamydomonas reinhardtii also indicate that conserved histidines in CcsA on the stromal side are essential for c-type holocytochrome production, supporting their role in providing an entry site for heme through the membrane. wikipedia.orgnih.gov While direct heme transport activity has been implied, the exact mechanism of channeling remains an area of active research. fishersci.ca

Heme Binding Sites and Ligand Coordination

CcsA contains heme binding sites that are critical for its function in both transport and catalysis. fishersci.cawikipedia.orgwikipedia.orgnih.govfishersci.nl Evidence suggests the presence of at least two types of heme binding sites in CcsBA: a low-affinity site within the transmembrane region and a high-affinity external (periplasmic/luminal) site. fishersci.cafishersci.canih.gov

Conserved histidine residues play a vital role as axial ligands coordinating the heme iron at these binding sites. fishersci.cawikipedia.orgfishersci.cawikipedia.orgnih.govfishersci.nl In bacterial CcsBA, two conserved histidines in transmembrane domains (e.g., His-77 and His-858 in Helicobacter hepaticus CcsBA) are suggested to form a low-affinity binding site at the cytoplasmic face, involved in channeling heme. fishersci.cafishersci.cafishersci.nl Two other conserved histidines located in periplasmic loops flanking the WWD domain (e.g., His-761 and His-897 in H. hepaticus CcsBA) are proposed to coordinate heme in the high-affinity external binding site, which is likely the active site for cytochrome c synthesis. fishersci.cawikipedia.orgfishersci.cafishersci.nl Mutagenesis of these histidine residues has been shown to disrupt heme binding and/or function. fishersci.cafishersci.cawikipedia.org The WWD domain itself is also proposed to interact with heme, potentially through hydrophobic interactions, contributing to heme binding and orientation. fishersci.cafishersci.cawikipedia.orgwikipedia.orgwikipedia.org

Maintenance of Heme Redox State

For covalent attachment to occur, the heme iron must be in the reduced ferrous state (Fe2+). fishersci.cawikipedia.orgfishersci.ca The CcsBA complex, including CcsA, is involved in maintaining the heme in this reduced state at the active site. fishersci.cawikipedia.orgnih.gov The conserved histidine residues in the external heme binding domain are thought to play a role in protecting the heme iron from oxidation. fishersci.cafishersci.ca Furthermore, the System II pathway requires the delivery of reducing equivalents to ensure that both the heme and the cysteine thiols of the CXXCH motif are in their reduced forms prior to thioether bond formation. wikipedia.org Proteins like CCDA, CCS4, and CCS5 in plastids, and DsbD or CcsX in some bacteria, are involved in providing this reducing power. wikipedia.org

Substrate Recognition and Specificity for Apocytochrome c

CcsA is involved in the stereospecific covalent attachment of heme to apocytochrome c nih.govfrontiersin.orgasm.org. This attachment occurs via two thioether bonds formed between the vinyl groups of heme and the cysteine residues within a conserved CXXCH motif present in apocytochrome c nih.govosu.edu.

The recognition of apocytochrome c by ccsA (or the CcsBA complex) is a critical step in the maturation process. While the CXXCH motif is a primary recognition determinant, there is evidence suggesting that other features within the apocytochrome c structure also contribute to specificity, particularly in different cytochrome c maturation systems nih.gov. Studies comparing bacterial CcsBA and human mitochondrial holocytochrome c synthase (HCCS) have revealed differences in their substrate recognition requirements. For bacterial CcsBA, both the cysteine thiols and the histidine residue within the CXXCH motif are required for recognition. In contrast, for HCCS, a minimal peptide containing the CXXCH and an adjacent alpha helix is necessary, but neither thiol is critical for recognition elifesciences.org.

CcsA contains a conserved tryptophan-rich region known as the WWD domain, which is proposed to be involved in heme binding nih.govosu.eduasm.orgresearchgate.net. This domain, along with conserved histidine residues, is thought to play a role in binding and delivering heme to the apocytochrome c for ligation osu.eduacs.org. The interaction between CcsA and its partner protein CcsB (or within the fused CcsBA protein) is also important for presenting the apocytochrome c to the heme in CcsA nih.gov.

Kinetic Characterization of this compound-Mediated Reactions

Kinetic characterization of enzyme-catalyzed reactions, including those mediated by ccsA, is essential for understanding their catalytic mechanism, efficiency, and how they might be affected by various factors wikipedia.orgpatsnap.com. Key parameters in enzyme kinetics include the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) patsnap.comsavemyexams.com.

Km represents the substrate concentration at which the reaction velocity is half of Vmax and provides insight into the affinity between the enzyme and its substrate; a lower Km indicates higher affinity patsnap.comsavemyexams.com. Vmax is the maximum reaction rate under saturating substrate concentrations and reflects the catalytic power of the enzyme patsnap.comsavemyexams.com.

Molecular Interactions and Functional Networks of the Ccsa Protein

Protein-Protein Interactions within the Cytochrome c Biogenesis Pathway

The ccsA protein does not function in isolation but rather as part of a larger protein complex. Its interactions with other components of the cytochrome c synthesis (CCS) pathway are essential for its function.

Direct Interaction with CcsB/Ccs1

A primary and crucial interaction of ccsA is with the CcsB protein (also known as Ccs1 in algae and cyanobacteria). nih.govpnas.orgnih.govasm.org Evidence from multiple organisms, including Bordetella pertussis and the green alga Chlamydomonas reinhardtii, indicates that CcsA and CcsB/Ccs1 form a stable, tight complex. nih.govasm.org In B. pertussis, the absence of CcsA leads to the degradation of CcsB, suggesting that their association is vital for the stability of CcsB. nih.govasm.org Similarly, in Chlamydomonas, CcsA is undetectable in mutants lacking Ccs1 (ccs1 mutants), and a 200-kDa Ccs1-containing complex is absent in ccsA mutants, further supporting their co-dependent stability and function within a complex. frontiersin.orgnih.govwikigenes.org

In some bacteria, such as Helicobacter hepaticus and Wolinella succinogenes, the ccsA and ccsB genes are naturally fused, encoding a single CcsBA polypeptide. nih.govnih.govnih.gov This fusion protein is sufficient to carry out cytochrome c maturation in Escherichia coli, demonstrating that the combined functions of CcsA and CcsB are central to the System II pathway. asm.org The CcsBA fusion protein has been instrumental in biochemical studies, allowing for its purification and functional characterization. nih.gov Structural modeling and coevolution data predict direct interactions between transmembrane domains of CcsA and CcsB, such as the interaction between transmembrane domain 1 of CcsB and transmembrane domain 8 of CcsA. asm.org

The interaction between CcsA and CcsB/Ccs1 is thought to form a channel for heme translocation and a platform for the subsequent attachment of heme to apocytochrome c. nih.govpnas.orgfrontiersin.orgnih.gov

Association with Other CCS Components

While CcsA and CcsB/Ccs1 form the core of the System II machinery, genetic studies in Chlamydomonas reinhardtii have identified additional nuclear-encoded CCS components (CCS1-CCS5) required for cytochrome c maturation. wikigenes.organnualreviews.orgroyalsocietypublishing.org The accumulation of CcsA is impaired in mutants of these other CCS genes, suggesting a broader network of interactions. oup.com It is proposed that CcsA and Ccs1 operate within a larger multi-subunit "holocytochrome c assembly complex" that may include these other CCS proteins. nih.govucla.edu In bacteria, other required components include a thiol-disulfide reductase system (like DsbD and CcsX) to maintain the cysteine residues of the apocytochrome in a reduced state. nih.govd-nb.info While CcsA's direct interaction is primarily with CcsB, its function is integrated with these other components to ensure the complete and correct assembly of holocytochrome c. nih.gov

Interaction with Heme and Apocytochrome Substrates

The central function of the CcsA-CcsB complex is to mediate the covalent attachment of heme to apocytochrome c. frontiersin.orgnih.gov This process involves specific interactions with both the heme cofactor and the apocytochrome substrate.

CcsA contains a highly conserved tryptophan-rich motif known as the WWD domain, which is located in a periplasmic or luminal loop and is critical for function. nih.govasm.orgresearchgate.net This domain is proposed to be the site where heme is bound and positioned for its attachment to the apocytochrome. nih.govnih.govasm.org Spectroscopic analysis of purified CcsBA fusion protein confirms that it is a heme-binding protein, with the heme non-covalently associated with the CcsA portion. frontiersin.orgnih.gov

The interaction with heme is facilitated by several conserved histidine residues within CcsA. Two periplasmic histidines flanking the WWD domain are thought to act as axial ligands to the heme iron, protecting it from oxidation and maintaining it in the reduced (Fe²⁺) state required for ligation. nih.govnih.gov Mutations in these histidines result in a loss of function. nih.gov Additionally, two conserved histidines within the transmembrane domains of the CcsBA complex are crucial for the translocation of heme from the cytoplasm to the external WWD domain. nih.govnih.gov

The CcsB/Ccs1 protein is thought to play a role in recognizing and chaperoning the apocytochrome c substrate, presenting its conserved CXXCH heme-binding motif to the heme molecule held by CcsA. nih.govfrontiersin.orgucla.edu The final step, the formation of thioether bonds between the heme's vinyl groups and the cysteine residues of the CXXCH motif, is catalyzed by the CcsBA complex, which functions as a holocytochrome c synthetase. nih.govnih.govasm.org The ligation process may induce a conformational change that leads to the release of the newly formed holocytochrome c from the CcsA WWD domain. nih.gov

Key Molecular Interactions of the this compound
Interacting PartnerNature of InteractionFunctional SignificanceKey Residues/Domains in ccsA
CcsB/Ccs1Direct, stable protein-protein complex formationStabilizes CcsB/Ccs1; forms core of the cytochrome c synthetase complexTransmembrane domains (e.g., TM8) asm.org
Heme (reduced)Non-covalent binding and translocationDelivery of the prosthetic group to the active site for ligationWWD domain, periplasmic histidines, transmembrane histidines nih.govnih.govasm.org
Apocytochrome cIndirect interaction, facilitated by CcsB/Ccs1Positions the substrate for covalent heme attachmentWWD domain (as the heme-presenting platform) nih.gov

Integration into Broader Cellular Pathways

The function of ccsA is integral to major cellular energy-transducing pathways, namely photosynthesis and respiration, by ensuring the assembly of essential electron carriers.

Contribution to Photosynthetic Electron Transport Chain Assembly

In photosynthetic organisms like cyanobacteria and algae, ccsA is vital for the maturation of plastid c-type cytochromes, such as cytochrome f and cytochrome c₆. frontiersin.orgnih.gov Cytochrome f is an essential subunit of the cytochrome b₆f complex, a central component of the photosynthetic electron transport chain that links Photosystem II and Photosystem I. frontiersin.orgroyalsocietypublishing.org Cytochrome c₆ can act as a mobile electron carrier between the cytochrome b₆f complex and Photosystem I. frontiersin.orgnih.gov

Mutations in the ccsA gene in organisms like Chlamydomonas reinhardtii lead to a non-photosynthetic phenotype because functional cytochrome f cannot be assembled. nih.govnih.gov This results in the absence of the entire cytochrome b₆f complex and a halt in photosynthetic electron flow. annualreviews.org The restoration of the ccsA gene rescues this phenotype, confirming its direct and essential role in the biogenesis of the photosynthetic apparatus. Therefore, ccsA is a critical assembly factor for the photosynthetic electron transport chain. royalsocietypublishing.org

Linkage to Respiration and Energy Transduction

In many bacteria, c-type cytochromes are key components of respiratory chains, transferring electrons to terminal oxidases or other redox enzymes. The System II biogenesis pathway, involving CcsA and CcsB, is responsible for the maturation of these respiratory cytochromes. nih.govasm.org For instance, in Bordetella pertussis, mutations in the ccsBA operon result in mutants that are deficient in cytochrome c oxidase activity because they cannot synthesize the necessary c-type cytochromes. asm.org

Physiological Roles and Cellular Consequences of Ccsa Protein Function

Impact on Photosynthetic Competence and Cellular Respiration

Given the crucial role of c-type cytochromes in electron transport, the function of ccsA is vital for both photosynthesis and cellular respiration. In photosynthetic organisms like the green alga Chlamydomonas reinhardtii and cyanobacteria, ccsA is essential for the maturation of cytochrome f and cytochrome c₆, both of which are key components of the photosynthetic electron transport chain. ilsl.brmdpi.com Cytochrome f is a subunit of the cytochrome b₆f complex, which links photosystem II and photosystem I. scielo.br The inability to form functional cytochrome f due to ccsA defects disrupts this electron flow, leading to a non-photosynthetic phenotype. ilsl.brwho.int

In many bacteria, c-type cytochromes are integral to the respiratory chain, transferring electrons to a terminal oxidase. researchgate.net Consequently, the proper functioning of ccsA is a prerequisite for efficient aerobic respiration in these organisms. The disruption of ccsA and the subsequent failure to produce mature cytochromes c can impair the cell's ability to generate energy through oxidative phosphorylation. This can have wide-ranging effects on cellular viability and growth, particularly under conditions where aerobic respiration is the primary mode of energy production. The regulation of cellular respiration is tightly controlled to meet the cell's energy demands, and the absence of key components like c-type cytochromes due to ccsA dysfunction would severely disrupt this metabolic balance. nih.gov

Consequences of ccsA Protein Dysfunction in Model Organisms

The critical role of the this compound is highlighted by the distinct phenotypes observed in mutants where its function is compromised. These studies in various model organisms have been instrumental in elucidating the physiological importance of ccsA.

Mutations in the ccsA gene typically result in severe and easily observable phenotypes, primarily related to the loss of function of c-type cytochromes.

Chlamydomonas reinhardtii : In this green alga, mutations in the chloroplast-encoded ccsA gene lead to a non-photosynthetic phenotype. ilsl.brwho.int These mutants are unable to grow phototrophically because they cannot assemble functional cytochrome f and cytochrome c₆. ilsl.brnih.gov This defect can be complemented by the reintroduction of a functional ccsA gene, which restores the accumulation of holocytochromes and photosynthetic growth. who.int Analysis of these mutants has shown that in the absence of a functional this compound, a larger complex containing the partner protein Ccs1 is also absent, indicating that CcsA is required for the stability and assembly of the entire cytochrome c synthase complex. nih.govinternationaltextbookofleprosy.com

Cyanobacteria : Studies in cyanobacteria, such as Leptolyngbya boryana, have revealed a strong correlation between mutations in the ccsA gene and the loss of photosynthetic growth capacity. nih.govnih.gov Dark-adapted variants that acquired mutations in ccsA consistently showed an inability to grow under photosynthetic conditions. nih.gov This highlights the essentiality of the CcsA-dependent cytochrome c maturation pathway for oxygenic photosynthesis. scielo.brnih.gov

The following table summarizes the key phenotypic findings in ccsA mutants of these model organisms.

OrganismKey Phenotype of ccsA MutantConsequenceReference(s)
Chlamydomonas reinhardtiiNon-photosyntheticInability to grow phototrophically due to lack of functional cytochrome f and c₆. ilsl.brwho.int
Leptolyngbya boryanaLoss of photosynthetic growthInability to perform oxygenic photosynthesis. nih.govnih.gov

The consequences of ccsA dysfunction have also been investigated in specific bacterial species, providing insights into its role in their unique physiological contexts.

Bordetella pertussis : In the pathogenic bacterium Bordetella pertussis, the causative agent of whooping cough, transposon mutagenesis has identified the ccsA gene as essential for the biogenesis of all c-type cytochromes. nih.gov Mutants with insertions in the ccsBA operon were unable to synthesize these cytochromes. nih.gov Furthermore, in ccsA mutants, the CcsB protein was found to be absent, providing strong evidence for the formation of a stable CcsA-CcsB complex that is necessary for the System II biosynthetic pathway. nih.govresearchgate.net

Mycobacterium leprae : Mycobacterium leprae, the bacterium that causes leprosy, is an obligate intracellular pathogen with a significantly reduced genome, indicating that the genes it has retained are likely essential for its survival. The M. leprae genome contains the genes for cytochrome c biogenesis, including ccsA and ccsB. ilsl.br Topological studies of the M. leprae this compound have shown that it possesses six transmembrane regions and that its conserved WWD domain is located in the extracytoplasmic space, consistent with its proposed role in heme handling. nih.gov While direct functional studies on ccsA mutants in M. leprae are challenging due to the unculturable nature of the organism, the presence of the ccsA gene in its minimal genome strongly implies that a functional cytochrome c maturation pathway is critical for its physiology. ilsl.br This pathway is likely vital for the bacterium's respiratory processes within the host cell, which are necessary for generating the energy required for its persistence and pathogenesis. scielo.brmdpi.com The nerve damage characteristic of leprosy is a consequence of the infection of Schwann cells by M. leprae, and the bacterium's metabolic activities are central to its survival and the disease's progression. scielo.br

Evolutionary Biology and Comparative Genomics of the Ccsa Protein

Phylogenetic Distribution and Conservation Patterns

The ccsA gene and its encoded protein are widely distributed in organisms that utilize the System II pathway for cytochrome c maturation. This includes cyanobacteria, a majority of Gram-positive bacteria, certain proteobacteria (beta-, delta-, and epsilon groups), aquificales, and photosynthetic eukaryotes, where it is typically plastid-encoded. frontiersin.orgosu.eduresearchgate.net The presence of a CcsA-like protein in nearly all photosynthetic plastid genomes suggests the CCS pathway operates in the plastids of all photosynthetic eukaryotes. frontiersin.org

Despite this broad distribution, the degree of sequence conservation in CcsA can vary. While some regions are highly conserved, others show more divergence. Comparative genomic analyses of chloroplast genomes in various plant lineages, such as orchids, citrus, Corylus, maples, Salicaceae, Liliales, Hypericaceae, and Uncaria species, have identified ccsA as a gene with relatively moderate to high substitution rates compared to other chloroplast genes like rbcL. plos.orgoup.commdpi.comfrontiersin.orgnih.govfrontiersin.orgplos.orgnih.govfrontiersin.orgmdpi.compensoft.netmdpi.comresearchgate.netresearchgate.netfrontiersin.org This variability in substitution rates makes ccsA a useful molecular marker for phylogenetic studies at different taxonomic levels. plos.orgfrontiersin.orgnih.govfrontiersin.orgplos.orgfrontiersin.orgmdpi.comresearchgate.net

Protein sequence alignments of CcsA homologs from various species, including plastid and cyanobacterial sequences, reveal that while the protein is generally well conserved (32–43% identity, 43–54% similarity in pairwise alignments with Chlamydomonas), conservation is particularly high in key functional domains. osu.edu

Mechanisms of Evolutionary Divergence and Conservation

The evolutionary trajectory of ccsA is shaped by both forces promoting divergence and those enforcing conservation, particularly concerning its essential functional domains.

Conservation of Key Functional Domains (WWD, Histidines)

A hallmark of CcsA and other heme-handling proteins (HHPs) in the System I and System II pathways is the presence of a highly conserved tryptophan-rich WWD motif and conserved histidine residues. frontiersin.orgnih.govosu.eduasm.orgembopress.org These features are critical for heme binding and handling during cytochrome c maturation. frontiersin.orgnih.govpnas.orgosu.eduembopress.orgnih.govacs.orgru.nl

Topological studies and site-directed mutagenesis have confirmed the functional importance and conserved location of these residues. In plastid CcsA, the WWD motif and specific conserved histidine residues are located on the lumenal side of the thylakoid membrane, while other conserved histidines are on the stromal side. frontiersin.orgosu.edunih.gov For instance, in Chlamydomonas, three strictly conserved histidines and the WWD motif are essential for plastid c-type cytochrome assembly. osu.edunih.gov Similarly, in the fused bacterial CcsBA protein, four conserved histidines (two transmembrane and two periplasmic flanking the WWD domain) are critical for heme transport and ligation. nih.govpnas.orgasm.orgresearchgate.net Mutations in these conserved histidines in both CcsA and System I counterparts like CcmF result in loss of function. nih.govpnas.org

The WWD domain is proposed to be involved in heme binding and positioning for attachment to the apocytochrome c. nih.govpnas.orgasm.orgembopress.orgresearchgate.netresearchgate.net Its high conservation is suggested to be crucial for retaining heme in the proper orientation for delivery. pnas.org The conserved histidines flanking the WWD domain are thought to act as axial ligands to the heme iron. nih.govpnas.orgasm.orgembopress.orgpnas.org

Gene Fusion as an Evolutionary Strategy

Gene fusion events involving ccsA and other components of the cytochrome c maturation pathway represent an evolutionary strategy observed in some organisms. A notable example is the natural occurrence of Ccs1-CcsA fusion proteins in several epsilon-proteobacteria, such as Helicobacter hepaticus and Helicobacter pylori. frontiersin.orgresearchgate.net

The fused CcsBA protein in these bacteria combines the functions of CcsB and CcsA, and recombinant expression studies have shown that CcsBA alone can be sufficient for cytochrome c maturation, effectively replacing the functions of multiple genes in other systems. nih.govresearchgate.net This suggests that gene fusion can lead to a more streamlined or integrated cytochrome c synthesis machinery in certain lineages. The fused CcsBA protein also exhibits highly conserved features, including the WWD domain and conserved histidines, indicating that the essential functional elements are maintained within the fused protein. nih.govru.nlresearchgate.net

This phenomenon of gene fusion highlights the evolutionary flexibility of the cytochrome c maturation pathway while preserving the critical roles of the core components like CcsA.

ccsA Protein as a Marker for Chloroplast Evolution

The ccsA gene, being plastid-encoded in photosynthetic eukaryotes, serves as a valuable marker for studying chloroplast evolution. frontiersin.orgcore.ac.ukontosight.ai Comparative analyses of chloroplast genomes across diverse plant and algal lineages frequently include ccsA in phylogenetic studies. plos.orgoup.commdpi.comfrontiersin.orgnih.govfrontiersin.orgplos.orgnih.govfrontiersin.orgmdpi.compensoft.netmdpi.comresearchgate.netresearchgate.netfrontiersin.org

The variability in the substitution rates of ccsA across different plant groups allows it to be used for resolving phylogenetic relationships at various taxonomic levels, from within genera to higher classifications. plos.orgfrontiersin.orgnih.govfrontiersin.orgplos.orgfrontiersin.orgmdpi.comresearchgate.net Studies on orchids, citrus, Corylus, maples, and other plant families have utilized ccsA sequences, often in combination with other chloroplast genes, to infer evolutionary relationships and identify mutational hotspots. plos.orgoup.commdpi.comfrontiersin.orgnih.govfrontiersin.orgplos.orgfrontiersin.orgmdpi.compensoft.netmdpi.comresearchgate.netfrontiersin.org

Furthermore, the presence or loss of the ccsA gene in plastid genomes can provide insights into the evolutionary history of photosynthetic capacity. For example, the loss or pseudogenization of ccsA has been observed in some heterotrophic plants, which have reduced or lost photosynthetic function, although this is rarely found in autotrophic plants. frontiersin.org This suggests a correlation between the maintenance of a functional ccsA gene in the plastid and the retention of photosynthesis.

The study of ccsA in protozoa like Euglena gracilis, where it is also chloroplast-encoded, has provided insights into the evolution and function of chloroplasts in these organisms, including the complex interactions between nuclear and chloroplast genomes. ontosight.ai

Advanced Methodologies in Ccsa Protein Research

Genetic and Molecular Biology Techniques

Genetic and molecular biology approaches have been fundamental in dissecting the functional components of the ccsA protein and its role in cytochrome c synthesis.

Targeted Gene Inactivation and Site-Directed Mutagenesis

Targeted gene inactivation has been a powerful tool to establish the essential role of the ccsA gene. Inactivation of ccsA in organisms like the green alga Chlamydomonas reinhardtii results in a non-photosynthetic phenotype due to the failure of heme attachment to c-type apocytochromes. nih.gov This demonstrates the critical function of CcsA in the maturation of cytochromes f and c6, which are essential components of the photosynthetic electron transport chain. nih.govwikigenes.org

Site-directed mutagenesis has been employed to investigate the functional significance of specific amino acid residues within the this compound. osu.edu Studies have focused on highly conserved regions, such as the tryptophan-rich "WWD" motif and specific histidine residues. osu.edunih.gov Mutagenesis of these sites has revealed their critical role in heme handling and attachment. For instance, altering the conserved histidine residues (His212, His309, and His347 in Chlamydomonas CcsA) or the WWD motif leads to a loss of function, preventing the assembly of functional c-type cytochromes. osu.edunih.gov These experiments have been instrumental in proposing a model where these residues participate in the transport of heme across the thylakoid membrane to the site of cytochrome assembly. osu.edu In Helicobacter hepaticus, mutagenesis of critical histidine residues further supported the role of CcsA as a heme channel protein.

Mutagenesis Target Organism Observed Effect Conclusion
ccsA geneChlamydomonas reinhardtiiNon-photosynthetic phenotype, absence of c-type cytochromes. nih.govccsA is essential for cytochrome c biogenesis. nih.gov
WWD motifChlamydomonas reinhardtiiLoss of c-type cytochrome assembly. osu.edunih.govThe WWD motif is crucial for CcsA function, likely in heme binding or handling. osu.edu
Conserved Histidine Residues (e.g., His212, His347)Chlamydomonas reinhardtiiAbolished assembly of plastid c-type cytochromes. osu.edunih.govHistidine residues are absolutely required for CcsA's role in heme attachment. osu.edunih.gov
Transmembrane Histidine ResiduesHelicobacter hepaticus (CcsBA)Impaired heme transport to the external heme binding domain.These histidines are involved in channeling heme through the protein. nih.gov

Recombinant Protein Expression and Purification

To overcome the challenges of studying a low-abundance, integral membrane protein like CcsA, researchers have utilized recombinant protein expression systems. The ccsA gene, sometimes as a natural fusion with ccsB (forming ccsBA) from organisms like Helicobacter hepaticus, has been cloned and expressed in host systems such as Escherichia coli. nih.govpnas.org This approach allows for the production of larger quantities of the protein for biochemical and structural analysis. nih.gov

Purification of the recombinant this compound often involves affinity tagging. nih.gov For example, a Glutathione S-transferase (GST) tag has been fused to the N-terminus of CcsBA, enabling its purification from the host cell lysate using GST affinity chromatography. asm.org The ability to purify the protein has been a critical step for subsequent in vitro studies, including spectroscopic analysis of its heme-binding properties. nih.govasm.org

Host System Expressed Protein Purification Method Purpose of Expression
Escherichia coliHelicobacter hepaticus CcsBAGST affinity chromatographyBiochemical characterization, heme-binding studies, functional reconstitution. nih.govasm.org
Escherichia coliChlamydomonas reinhardtii CcsA (as fusions)Not specified in detailTopological analysis using PhoA/LacZ reporters. osu.edu

Gene Complementation Assays

Gene complementation assays have been crucial for confirming the function of the ccsA gene. In these experiments, a functional copy of the ccsA gene is introduced into a mutant strain that is deficient in ccsA and therefore lacks the ability to assemble c-type cytochromes. wikigenes.org For example, a Chlamydomonas mutant (B6) with a frameshift mutation in ccsA is unable to grow photosynthetically. nih.gov Introducing a wild-type copy of the ccsA gene into this mutant restores both phototrophic growth and the accumulation of holocytochrome c6, confirming that the introduced gene is indeed responsible for c-type cytochrome synthesis. nih.gov Similarly, in the ergot fungus Claviceps purpurea, complementing a ccsA deletion mutant with a functional ccsA gene restored the biosynthesis of alkaloids, demonstrating its role as a chanoclavine (B110796) I synthase in that organism. asm.org

Organism Mutant Phenotype Complementation Restored Phenotype
Chlamydomonas reinhardtii (B6 strain)Non-photosynthetic, unable to synthesize cytochromes f and c6. nih.govIntroduction of wild-type ccsA gene. nih.govPhototrophic growth and holocytochrome c6 accumulation. nih.gov
Claviceps purpurea (ΔccsA mutant)Blocked alkaloid biosynthesis. asm.orgIntroduction of ccsA/gfp fusion construct. asm.orgRestored alkaloid production. asm.org
Chlamydomonas reinhardtii (ct34, ct59 strains)Uniparental inheritance of cytochrome deficiency. oup.comComplementation with cloned wild-type ccsA gene. oup.comRescue of the mutant phenotype (details not specified). oup.com

Biochemical and Biophysical Characterization

Biochemical and biophysical methods have provided direct insights into the mechanistic functions of the this compound, particularly its interaction with heme and its assembly into larger protein complexes.

Spectroscopic Analysis of Heme Binding and Redox State

Spectroscopic techniques, primarily UV-visible absorption spectroscopy, have been instrumental in directly demonstrating that CcsA is a heme-binding protein. nih.gov Analysis of the purified CcsBA protein from H. hepaticus revealed a spectrum characteristic of a reduced, b-type heme protein. nih.gov The as-purified protein exhibited a Soret peak around 416 nm, a β peak at 528 nm, and an α peak at 562 nm. nih.gov This spectrum did not change upon the addition of a reducing agent (sodium dithionite), indicating that the bound heme was already in the reduced (Fe²⁺) state. nih.gov Conversely, treatment with an oxidizing agent (ammonium persulfate) caused the α and β peaks to diminish and the Soret peak to shift, confirming that the heme iron could be oxidized to the Fe³⁺ state. nih.gov These spectroscopic findings provide direct evidence that a member of the WWD superfamily binds reduced, non-covalently attached (b-type) heme. nih.gov

Sample Condition Soret Peak (γ) β Peak α Peak Inferred Heme State
Purified CcsBAAs purified416 nm528 nm562 nmReduced (Fe²⁺) b-type heme. nih.gov
Purified CcsBA+ Sodium Dithionite416 nm528 nm562 nmHeme remains reduced. nih.gov
Purified CcsBA+ Ammonium Persulfate411 nm (blue-shifted)DiminishedDiminishedOxidized (Fe³⁺) heme. nih.gov

Protein Complex Assembly Analysis (e.g., BN-PAGE)

To understand how CcsA functions in concert with other proteins, Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) has been employed. osu.edunih.gov This technique separates intact protein complexes from solubilized membranes under non-denaturing conditions, allowing for the analysis of their size and composition. cuni.cz Using BN-PAGE on thylakoid membranes from Chlamydomonas reinhardtii, researchers identified a high molecular weight complex of approximately 200 kDa that contains the Ccs1 protein. osu.edu Crucially, this 200-kDa complex was absent in a ccsA mutant, strongly suggesting that CcsA is a component of this complex and operates together with Ccs1 to facilitate cytochrome c assembly. osu.edunih.gov This provides evidence for the existence of a larger "holocytochrome c assembly complex" within the thylakoid membrane. nih.gov

Organism Sample Source Technique Key Finding
Chlamydomonas reinhardtiiThylakoid membranesBN-PAGE and ImmunoblottingIdentified a ~200 kDa complex containing Ccs1 that is absent in ccsA mutants. wikigenes.orgosu.edu
ArabidopsisThylakoid membranesBN-SDS-PAGEUsed to analyze the assembly state of the Cytochrome b6/f complex and potential subcomplexes in mutants. oup.com

Structural Biology Approaches

Structural biology techniques, particularly cryo-electron microscopy (cryo-EM), have been instrumental in revealing the architectural basis of CcsBA function. nih.gov Cryo-EM analysis of the CcsBA complex, a bifunctional enzyme that transports heme and functions as a cytochrome c synthase, has captured the complex in different conformational states. nih.govnih.govresearchgate.net These studies have identified two major conformations, termed the "closed" and "open" states. nih.govnih.gov

In the closed state, a single heme molecule is found at a transmembrane (TM) site, and the large periplasmic domain is oriented in a way that prevents heme from accessing the cytochrome acceptor. nih.govnih.gov The open conformation, however, contains two heme molecules: one at the TM site and a second at an external, periplasmic site (P-heme site). nih.govnih.gov The presence of this second heme in the periplasmic site induces a significant conformational change, opening a chamber and exposing the heme, making it available for the subsequent reaction with apocytochrome c. nih.govnih.gov These cryo-EM models, with resolutions reaching up to 3.56 Å, provide a mechanistic model for how heme is transferred to its final destination. nih.gov

While cryo-EM has provided detailed snapshots of the large CcsBA complex, X-ray crystallography remains a primary and powerful method for determining the three-dimensional structure of proteins at atomic resolution. usm.my It involves crystallizing the protein or protein complex and analyzing the diffraction pattern of X-rays passing through the crystal. usm.my Although detailed crystallographic structures for the entire CcsBA complex are challenging to obtain due to its membrane-embedded nature, the technique is crucial for understanding the structure of individual domains and related heme-handling proteins. usm.mynih.gov

Table 2: Cryo-EM Structural Findings of the CcsBA Complex

ConformationHeme Location(s)Periplasmic Domain StateFunctional ImplicationReference
ClosedTransmembrane (TM) site onlyAccess to cytochrome acceptor is denied.Heme is held within the membrane, awaiting transfer. nih.govnih.gov
OpenTM site and Periplasmic (P-heme) siteLarge conformational shift exposes the P-heme site.Heme is presented for reaction with apocytochrome c. nih.govnih.gov

Determining the precise topology of membrane proteins like CcsA—how their various domains are oriented with respect to the cell membrane—is critical for understanding their function. A widely used and reliable in vivo method for this is reporter fusion analysis, employing enzymes like alkaline phosphatase (PhoA) and β-galactosidase (LacZ). researchgate.netresearchgate.netpasteur.fr The principle behind this technique is that PhoA is active only when exported to the oxidative environment of the bacterial periplasm, while LacZ is active only in the reducing environment of the cytoplasm. pasteur.fr

By creating a series of gene fusions that link different segments of the this compound to these reporters, researchers can map its transmembrane structure. Fusions to periplasmic loops will result in high PhoA activity and low LacZ activity, whereas fusions to cytoplasmic domains will show the opposite profile. researchgate.netpasteur.frosu.edu

Studies on the Mycobacterium leprae this compound using this approach have established a topological model with six transmembrane regions. researchgate.netresearchgate.net This analysis also revealed that the conserved WWD domain is located on the external (periplasmic) surface, flanked by two conserved histidine residues (His176 and His-321), which is consistent with its role in heme handling outside the cytoplasm. researchgate.netresearchgate.net Similar PhoA/LacZ fusion analyses have been applied to CcsA homologues and related proteins in other organisms, such as Synechocystis, confirming the conserved structural arrangement of key domains. osu.edu

Table 3: Topological Model of M. leprae CcsA via Reporter Fusion

Structural FeatureLocationMethod of DeterminationReference
Transmembrane DomainsSix (6)PhoA/LacZ fusion analysis researchgate.net
WWD DomainPeriplasmic (external)PhoA/LacZ fusion analysis researchgate.netresearchgate.net
Conserved Histidine ResiduesFlanking the WWD domain on the periplasmic sidePhoA/LacZ fusion analysis and sequence alignment researchgate.netresearchgate.net

The advent of highly accurate computational methods for protein structure prediction has revolutionized structural biology. AlphaFold, an artificial intelligence (AI) system developed by DeepMind, represents a significant breakthrough in this field. rcsb.orgjakemp.comnih.gov It can predict the three-dimensional structure of a protein from its amino acid sequence with accuracy that is often competitive with experimentally determined structures. jakemp.comnih.gov

AlphaFold leverages a deep learning approach that incorporates physical and biological knowledge, including information from multiple sequence alignments (MSAs) to identify co-evolving residues that are likely to be in close proximity in the folded protein. jakemp.comnih.gov The AlphaFold Protein Structure Database now provides open access to millions of predicted protein structures, including for proteins like CcsA and its homologues. rcsb.org

Table 4: Application of Computational Modeling in CcsA Research

Tool/MethodPrincipleApplication to CcsAReference
AlphaFoldDeep learning based on amino acid sequence and multiple sequence alignments.Predicts the 3D structure of CcsA and its homologues, aiding in hypothesis generation. rcsb.orgjakemp.comnih.gov
Comparative ModelingUtilizes known structures of homologous proteins as templates.Generates structural models to compare domains across different species. nih.gov

Topological Mapping using PhoA/LacZ Fusions

Proteomic and Interactomic Studies

Understanding the function of CcsA requires identifying its interaction partners within the cell. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful and widely used technique for identifying and characterizing protein-protein interactions (PPIs) in their physiological context. creative-proteomics.combiorxiv.orgnih.gov

The Co-IP procedure involves using an antibody specific to a "bait" protein (e.g., CcsA) to pull it out of a cell lysate. thermofisher.com Any proteins that are physically associated with the bait protein in a complex will be co-precipitated. nih.govthermofisher.com Following the isolation of this complex, the constituent proteins are separated and identified using high-resolution mass spectrometry. nih.gov This "shotgun" proteomic approach can reveal the entire interactome of the target protein. nih.gov

This methodology is crucial for studying the CcsBA complex, confirming the association between the CcsA and CcsB subunits. nih.gov It can also identify transient or stable interactions with other cellular components necessary for cytochrome c biogenesis, such as thioreduction proteins or the apocytochrome c substrate itself. nih.gov Large-scale interactome studies, often derived from databases like STRING which compile both experimental and predicted interactions, can place CcsA within broader cellular networks, suggesting functional links to other pathways. nih.govnih.gov For example, interactome data has linked CcsA to proteins involved in autophagy in Arabidopsis thaliana and has included CcsA in networks developed to study drug resistance in Mycobacterium tuberculosis. nih.govstring-db.org

Functional Protein Association Networks (e.g., STRING Database)

Functional protein association networks are powerful bioinformatic tools used to visualize and analyze the complex web of interactions between proteins within a cell. The STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database is a prominent example, providing a comprehensive resource for known and predicted protein-protein interactions. youtube.comcncb.ac.cn These interactions can be direct, involving physical binding, or indirect, reflecting functional associations where proteins work together in a common biological pathway. youtube.com

The STRING database integrates information from a wide array of sources to build its network models. cncb.ac.cnnih.gov These sources include:

Genomic Context: Predictions based on gene fusion events, conservation of gene neighborhoods (operons), and similar phylogenetic profiles across different species. youtube.com

High-Throughput Experiments: Data from experimental techniques that identify physical protein interactions, such as yeast two-hybrid screens and affinity purification coupled with mass spectrometry. youtube.com

Co-expression Data: Analysis of gene expression patterns across multiple conditions to identify genes that are consistently expressed together, suggesting a functional link. youtube.comcncb.ac.cn

Automated Text Mining: Scanning the scientific literature to extract information about protein interactions. cncb.ac.cnnih.gov

Curated Databases: Incorporation of knowledge from manually annotated databases of protein complexes and metabolic or signaling pathways. youtube.comcncb.ac.cn

Each interaction in the STRING database is assigned a confidence score, reflecting the likelihood of the association being biologically meaningful. cncb.ac.cn This allows researchers to filter interactions based on the strength of the evidence. The web interface provides interactive network views where nodes represent proteins and edges (lines) represent the interactions between them. youtube.com Users can explore the evidence supporting each interaction and perform various analyses, such as identifying enriched pathways and functional modules within the network. youtube.comnih.gov

For the this compound, the STRING database can reveal its functional partners involved in cytochrome c biogenesis. For instance, in Mycobacterium tuberculosis, the this compound (Rv0529) is shown to have functional associations with other proteins involved in this pathway. systemsbiology.net The network view can highlight these connections, providing a visual representation of the protein's functional context.

Table 1: Example of this compound Interactions from STRING Database This table is a representative example and the specific interactors and scores will vary depending on the organism.

Interacting Protein Description Interaction Score Evidence Channels
ccsB Cytochrome c-type biogenesis protein High Genomic Context, Co-expression
resB Cytochrome c biogenesis protein High Genomic Context, Experiments
qcrB Cytochrome b-c1 complex subunit Medium Co-expression, Text Mining
ctaD Cytochrome c oxidase subunit II Medium Co-expression

Bioinformatic and Comparative Genomic Analyses

Bioinformatic and comparative genomic analyses are essential for understanding the evolution, function, and conservation of proteins like ccsA. These computational approaches leverage the vast amount of sequence data available to make predictions and generate hypotheses that can be tested experimentally.

Sequence Alignment and Motif Discovery

Sequence alignment is a fundamental bioinformatic technique used to compare the primary amino acid sequence of a protein with other sequences. researchgate.net By aligning the this compound sequence from different species, researchers can identify conserved regions that are likely to be important for its structure and function. researchgate.net Tools like BLAST (Basic Local Alignment Search Tool) are commonly used to find homologous sequences in databases.

Motif discovery algorithms take this a step further by identifying short, conserved sequence patterns, or motifs, within a set of related protein sequences. researchgate.netmeme-suite.org These motifs often correspond to functionally important sites, such as active sites, binding sites, or regions involved in protein-protein interactions. pitt.edurcsb.org For example, the MEME (Multiple Em for Motif Elicitation) suite is a powerful tool for discovering novel motifs in unaligned protein sequences. meme-suite.org Analysis of this compound sequences from various organisms has revealed conserved motifs that are characteristic of the cytochrome c biogenesis protein family. researchgate.net The discovery of these motifs can provide insights into the catalytic mechanism and substrate binding of the this compound. rcsb.org

Table 2: Conserved Motifs in this compound This table presents hypothetical conserved motifs for illustrative purposes.

Motif ID Consensus Sequence Putative Function
CCSA-M1 [W-x(2)-H-C-x-x-C-H] Heme binding site
CCSA-M2 [G-x-G-x-x-P] Structural stability
CCSA-M3 [R-x-F-D] Substrate recognition

Phylogenetic Tree Construction

Phylogenetic analysis aims to reconstruct the evolutionary history of a gene or protein. khanacademy.org By comparing the this compound sequences from a diverse range of species, a phylogenetic tree can be constructed to illustrate the evolutionary relationships between them. nih.gov Species with more similar ccsA sequences will be grouped more closely together on the tree, suggesting a more recent common ancestor. khanacademy.org

The construction of a phylogenetic tree for ccsA involves several steps:

Sequence Retrieval: Obtaining this compound or gene sequences from public databases like GenBank or UniProt.

Multiple Sequence Alignment: Aligning the sequences to identify homologous positions. researchgate.net

Phylogenetic Inference: Using statistical methods such as Maximum Likelihood or Bayesian Inference to build the tree based on the sequence alignment. nih.gov

Phylogenetic studies of the ccsA gene have provided insights into the evolutionary relationships within plant and algal lineages. researchgate.netnih.gov For example, analysis of chloroplast genomes has shown that the ccsA gene can be used as a marker to resolve phylogenetic relationships between different species. nih.govdatadryad.org These trees can also reveal instances of gene duplication, gene loss, and positive selection, which can drive the evolution of new functions.

Gene Ontology (GO) Annotation Analysis

Gene Ontology (GO) is a standardized system for classifying the functions of genes and proteins across all organisms. geneontology.org It provides a controlled vocabulary of terms organized into three main domains:

Molecular Function (MF): The specific biochemical activities of a protein, such as "catalytic activity" or "heme binding". geneontology.orgmetwarebio.com

Biological Process (BP): The larger biological pathways or processes in which a protein participates, such as "cytochrome c biogenesis" or "cellular respiration". geneontology.orgmetwarebio.com

Cellular Component (CC): The subcellular location where a protein is found, such as "inner mitochondrial membrane" or "chloroplast thylakoid membrane". geneontology.orgmetwarebio.com

GO annotation analysis involves associating a gene or protein, like ccsA, with specific GO terms based on experimental evidence or computational predictions. uniprot.org This provides a structured way to describe the protein's function. Furthermore, GO enrichment analysis can be performed on a set of genes (e.g., genes that are co-expressed with ccsA) to identify which GO terms are statistically overrepresented. geneontology.org This can help to uncover the broader biological context in which the this compound functions. metwarebio.com

Table 3: Gene Ontology (GO) Annotations for this compound

GO Domain GO Term ID GO Term Name
Molecular Function GO:0016491 Oxidoreductase activity
Molecular Function GO:0005506 Iron ion binding
Biological Process GO:0016229 Cytochrome c biogenesis
Biological Process GO:0009055 Electron transport chain
Cellular Component GO:0016021 Integral component of membrane
Cellular Component GO:0005743 Mitochondrial inner membrane

Future Research Directions and Unanswered Questions

Elucidation of Detailed Molecular Mechanisms of Heme Transport and Attachment

A primary focus of future research will be to unravel the precise molecular mechanisms by which the ccsA protein facilitates heme transport and its subsequent covalent attachment to apocytochrome c. While it is known that ccsA, often in a complex with CcsB (forming CcsBA), exports heme across the membrane, the intricate details of this process are still emerging. nih.govnih.gov

Key questions that remain to be answered include:

How is heme, synthesized in the cytoplasm, specifically recognized and shuttled into the CcsBA transport channel?

What are the specific conformational changes within CcsA that drive the movement of heme from the cytoplasmic side to the periplasmic face?

How does the highly conserved WWD (tryptophan-rich) domain of CcsA participate in the stereospecific attachment of heme to the CXXCH motif of apocytochrome c? nih.govosu.edudoi.org

Cryo-electron microscopy (cryo-EM) has provided valuable structural insights into the CcsBA complex, revealing distinct conformations that suggest a reaction chamber for heme attachment. nih.gov However, higher-resolution structures and dynamic studies are needed to capture the transient intermediate states of heme transport and ligation.

Full Characterization of the Cytochrome c Assembly Machinery and Its Components

The this compound does not function in isolation but is part of a larger cytochrome c maturation (Ccm) system. osu.eduembopress.org In bacteria, this machinery can be complex, involving multiple proteins that work in concert. elifesciences.org While some components have been identified, a complete and detailed characterization of the entire assembly is necessary.

Future research should aim to:

Identify all interacting partners of the this compound and define their specific roles in the cytochrome c biogenesis pathway.

Reconstitute the entire functional cytochrome c assembly machinery in vitro to study the interplay between its various components.

Investigate the stoichiometry and architecture of the Ccm supercomplex to understand how ccsA is integrated and how its activity is regulated.

In some organisms, ccsA is found in operon-like arrangements with other potential cytochrome assembly factors, suggesting a coordinated functional unit. osu.edu Elucidating the structure and function of this entire complex is crucial for a comprehensive understanding of cytochrome c maturation.

Exploration of Evolutionary Trajectories and Functional Diversification of ccsA Orthologs

The this compound is part of a superfamily of proteins involved in cytochrome c biogenesis, and its orthologs are found across different species. nih.govnumberanalytics.com Studying the evolutionary history of these orthologs can provide valuable insights into their functional diversification. d-nb.infocsic.esnih.gov

Future research in this area should focus on:

Conducting comprehensive phylogenetic analyses of ccsA orthologs from a wide range of organisms to trace their evolutionary relationships. d-nb.infomdpi.com

Comparing the structure and function of ccsA orthologs from different species to identify conserved and divergent features.

Investigating how the functional properties of ccsA have adapted to the specific physiological needs of different organisms.

Understanding the evolutionary trajectories of ccsA can reveal fundamental principles of its function and how it has been modified over time to accommodate diverse metabolic pathways. numberanalytics.com

Development and Application of Novel Methodologies for in situ this compound Study

Studying membrane proteins like ccsA in their native environment presents significant challenges. researchgate.net The development of new methodologies for in situ analysis is crucial for obtaining a more accurate picture of ccsA function.

Future efforts should be directed towards:

Advancing imaging and spectroscopic techniques, such as advanced mass cytometry and surface-enhanced Raman spectrometry (SERS), for the in situ profiling of ccsA and its interacting partners at the single-cell level. researchgate.net

Developing novel chemical probes and crosslinking strategies to trap and analyze transient interactions of the this compound within the cell. doi.org

Applying computational modeling and simulation approaches in conjunction with experimental data to build dynamic models of ccsA function within the cellular context. nih.gov

The integration of these advanced techniques will be instrumental in overcoming the current limitations and providing a more holistic understanding of the this compound's role in cytochrome c biogenesis. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What experimental methods are most reliable for detecting CCSA protein expression in plant or bacterial systems?

  • Methodological Answer : SDS-PAGE combined with Western blotting is a foundational approach for detecting this compound. Use antibodies specific to conserved domains of CCSA (e.g., its heme-binding motifs). For quantification, pair this with ELISA using recombinant CCSA as a standard . Validate results with negative controls (e.g., knockout strains) to confirm antibody specificity. Include technical replicates to minimize variability in gel electrophoresis .

Q. How can researchers optimize sample preparation for this compound extraction without denaturation?

  • Methodological Answer : Use nonionic detergents (e.g., Triton X-100) in lysis buffers to preserve CCSA’s native conformation. Include protease inhibitors to prevent degradation during extraction. For membrane-associated CCSA, employ differential centrifugation to enrich fractions . Crosslinking agents like formaldehyde may stabilize transient interactions prior to extraction .

Q. What are the critical parameters for designing functional assays to study CCSA’s role in cytochrome c maturation?

  • Methodological Answer : Assess CCSA activity via in vitro reconstitution assays with apocytochrome c and heme substrates. Monitor heme transfer kinetics using spectrophotometry (absorbance at 550 nm for reduced cytochrome c). Include controls with heat-inactivated CCSA to confirm enzymatic specificity .

Advanced Research Questions

Q. How can contradictory data on CCSA’s subcellular localization be resolved across studies?

  • Methodological Answer : Discrepancies often arise from differences in fixation methods (e.g., paraformaldehyde vs. methanol) or antibody cross-reactivity. Use complementary approaches:

Immunofluorescence with confocal microscopy and organelle-specific markers (e.g., mitochondrial dyes).

Subcellular fractionation followed by Western blotting.
Validate findings using genetic tagging (e.g., GFP-CCSA fusion constructs) .

Q. What advanced techniques are suitable for analyzing CCSA’s structural dynamics during heme incorporation?

  • Methodological Answer :

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Maps conformational changes in CCSA upon heme binding.
  • Cryo-EM : Resolves high-resolution structures of CCSA-apocytochrome c complexes in near-native states .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics between CCSA and cytochrome c variants .

Q. How can researchers address low reproducibility in CCSA-dependent cytochrome c assembly assays?

  • Methodological Answer : Standardize assay conditions:

  • Heme concentration : Titrate to avoid substrate inhibition.
  • Redox buffers : Maintain anaerobic conditions to prevent heme oxidation.
  • Data normalization : Use internal standards (e.g., a stable reference protein) to control for technical variability.
    Publish raw datasets and detailed protocols to enhance cross-lab reproducibility .

Q. What computational tools are recommended for predicting CCSA interaction partners in non-model organisms?

  • Methodological Answer :

  • AlphaFold Multimer : Predicts CCSA-protein interaction interfaces using evolutionary covariance data.
  • STRING Database : Identifies functionally linked partners based on conserved operons or co-expression patterns.
    Validate predictions with crosslinking-MS or yeast two-hybrid screens .

Data Analysis & Interpretation

Q. How should researchers handle conflicting bioinformatics annotations of CCSA orthologs?

  • Methodological Answer : Perform phylogenetic profiling to distinguish true orthologs from paralogs. Use hidden Markov models (HMMs) based on conserved domains (e.g., TPR repeats in CCSA). Validate annotations with functional complementation assays in deletion strains .

Q. What statistical approaches are appropriate for analyzing CCSA expression data across multiple experimental conditions?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For omics-scale data (e.g., RNA-seq), use false discovery rate (FDR) correction. Visualize trends with heatmaps or PCA to identify outlier conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.